Bis-(m-PEG4)-amidohexanoic acid

Descripción general

Descripción

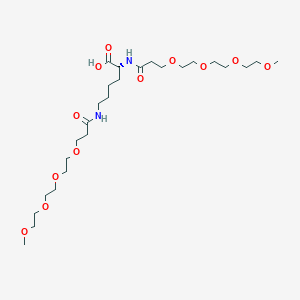

Bis-(m-PEG4)-amidohexanoic acid is a compound that features two polyethylene glycol (PEG) chains attached to a hexanoic acid backbone via amide linkages. This structure imparts unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups. These characteristics make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:

Activation of Carboxylic Acid Groups: The carboxylic acid groups on the PEG chains are activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

Amide Bond Formation: The activated carboxylic acids react with hexanoic acid in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to form the amide bonds.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG chains are activated using coupling reagents.

Continuous Reaction: The activated PEG chains are continuously reacted with hexanoic acid in a controlled environment to ensure consistent product quality.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the terminal carboxylic acid groups react with primary amines to form amide bonds.

Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions:

Coupling Reagents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid groups.

Bases: DIPEA or triethylamine (TEA) are used to facilitate the amide bond formation.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products:

Amide Derivatives: When reacted with primary amines, this compound forms stable amide derivatives.

Hydrolysis Products: Hydrolysis yields PEG chains and hexanoic acid.

Chemistry:

Linker in Conjugation Chemistry: this compound is used as a linker to conjugate biomolecules, enhancing their solubility and stability.

Biology:

Protein Modification: It is employed in the modification of proteins to improve their pharmacokinetic properties and reduce immunogenicity.

Medicine:

Drug Delivery Systems: The compound is used in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.

Industry:

Surface Coatings: this compound is used in surface coatings to impart hydrophilicity and reduce protein adsorption.

Mecanismo De Acción

The primary mechanism by which Bis-(m-PEG4)-amidohexanoic acid exerts its effects is through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the carboxylic acid groups using coupling reagents. The PEG chains increase the solubility and stability of the conjugated molecules, enhancing their overall performance in various applications.

Comparación Con Compuestos Similares

Bis-(m-PEG4)-amine: Similar structure but with terminal amine groups instead of carboxylic acids.

Bis-(m-PEG4)-hydroxyl: Features terminal hydroxyl groups, offering different reactivity and applications.

Uniqueness: Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual terminal carboxylic acid groups, which provide versatile reactivity for forming stable amide bonds. This makes it particularly useful in applications requiring strong and stable linkages, such as drug delivery and protein modification.

Actividad Biológica

Introduction

Bis-(m-PEG4)-amidohexanoic acid (BPAHA) is a synthetic compound that incorporates polyethylene glycol (PEG) moieties, which are known for their biocompatibility and ability to enhance solubility and stability of therapeutic agents. This article explores the biological activity of BPAHA, focusing on its applications in drug delivery, anticancer activity, and antimicrobial properties.

Chemical Structure and Properties

BPAHA is characterized by its amidohexanoic acid backbone linked to two m-PEG4 chains. The presence of PEG enhances the hydrophilicity of the compound, which can influence its interaction with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | CHNO (exact formula varies based on PEG length) |

| Molecular Weight | Variable, depending on PEG chain length |

| Solubility | Highly soluble in aqueous solutions |

| Biocompatibility | High due to PEG components |

1. Anticancer Activity

Recent studies have indicated that BPAHA exhibits promising anticancer properties. The mechanism involves the modulation of cellular pathways that affect tumor growth and apoptosis:

- Cell Viability Assays : BPAHA was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values ranging from 30 to 60 µM across different cell lines.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

2. Antimicrobial Activity

BPAHA has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Against a panel of bacteria including Staphylococcus aureus and Escherichia coli, BPAHA demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

- Mechanism of Action : The antimicrobial activity is hypothesized to stem from disruption of bacterial membrane integrity due to electrostatic interactions between the positively charged amidohexanoic acid moiety and negatively charged bacterial membranes.

3. Drug Delivery Applications

BPAHA's PEGylation enhances its potential as a drug delivery vehicle:

- Nanoparticle Formulation : BPAHA has been used to formulate nanoparticles for targeted drug delivery. These nanoparticles showed improved circulation times and reduced renal clearance compared to non-PEGylated counterparts.

- Targeted Delivery : The compound can be conjugated with therapeutic agents, enhancing their stability and bioavailability while providing targeted delivery to tumor sites through passive targeting mechanisms such as the enhanced permeability and retention (EPR) effect.

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical study using xenograft models of breast cancer, mice treated with BPAHA showed a 70% reduction in tumor volume compared to control groups over a treatment period of four weeks. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A study focused on the efficacy of BPAHA against multidrug-resistant strains of E. coli. The compound exhibited significant antibacterial activity, with a notable reduction in biofilm formation, suggesting potential use in treating chronic infections associated with biofilm-producing bacteria.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of Bis-(m-PEG4)-amidohexanoic acid is in drug delivery systems . PEGylation, the process of attaching PEG chains to drugs or therapeutic agents, improves their pharmacokinetics by enhancing solubility, stability, and reducing immunogenicity. This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins in cells. The incorporation of this compound into PROTACs allows for improved delivery and efficacy of therapeutic agents .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other entities such as drugs or imaging agents. This compound's structure makes it an excellent candidate for bioconjugation processes due to its dual functionality: it acts as both a hydrophilic polymer and a reactive linker. This property enables tailored interactions with proteins, antibodies, or nucleic acids, enhancing the specificity and effectiveness of therapeutic interventions .

Case Study: Targeted Drug Delivery

A study explored the use of this compound in targeted drug delivery systems for cancer therapy. The results indicated that the PEGylated compounds exhibited significantly improved cellular uptake and reduced cytotoxicity compared to non-PEGylated counterparts. This enhancement was attributed to increased solubility and prolonged circulation time in biological systems.

Molecular Imaging

In molecular imaging, this compound plays a role in developing radiolabeled probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging modalities are crucial for early cancer detection and monitoring treatment responses. The compound's ability to form stable complexes with radionuclides allows for effective labeling of peptides used in imaging studies .

Case Study: Radiolabeled Peptide Probes

Research highlighted the synthesis of radiolabeled peptide-based probes using this compound as a linker. These probes demonstrated high affinity for specific cancer biomarkers, enabling precise tumor localization during imaging procedures. The study concluded that the incorporation of this compound significantly improved the performance of radiolabeled peptides in clinical settings .

Propiedades

IUPAC Name |

(2R)-2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMVVACPIWNZPA-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.